molecular formula C20H19N3O4S2 B15099348 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide

Cat. No.: B15099348
M. Wt: 429.5 g/mol
InChI Key: YGHQUGAZSIBXDR-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and an ethoxyphenyl carbamothioyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring. This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the thiazolidinone intermediate.

    Addition of Ethoxyphenyl Carbamothioyl Group: The final step involves the addition of the ethoxyphenyl carbamothioyl group. This is typically done through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with an ethoxyphenyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid: Shares the thiazolidinone ring but lacks the phenyl and ethoxyphenyl carbamothioyl groups.

    4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde: Contains a similar thiazolidinone structure with a different substituent.

Uniqueness

The uniqueness of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(4-ethoxyphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C20H19N3O4S2/c1-2-27-15-10-8-13(9-11-15)21-19(28)22-17(24)12-16-18(25)23(20(26)29-16)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H2,21,22,24,28)

InChI Key

YGHQUGAZSIBXDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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